molecular formula C18H20 B1312885 1-(4-Ethynylphenyl)adamantane CAS No. 219831-45-5

1-(4-Ethynylphenyl)adamantane

Cat. No.: B1312885
CAS No.: 219831-45-5
M. Wt: 236.4 g/mol
InChI Key: RYSLGVZYLQPJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethynylphenyl)adamantane is an organic compound that features an adamantane core substituted with a 4-ethynylphenyl group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylphenyl group introduces unsaturation, making the compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)adamantane can be synthesized through a multi-step process. One common method involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. For this compound, the starting materials are 1-bromo-4-iodobenzene and 1-adamantylacetylene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkanes or alkenes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 1-(4-carboxyphenyl)adamantane.

    Reduction: Formation of 1-(4-ethylphenyl)adamantane.

    Substitution: Formation of 1-(4-bromophenyl)adamantane or 1-(4-nitrophenyl)adamantane.

Scientific Research Applications

1-(4-Ethynylphenyl)adamantane has diverse applications in scientific research:

Comparison with Similar Compounds

1-(4-Ethynylphenyl)adamantane can be compared with other adamantane derivatives:

The uniqueness of this compound lies in its combination of the adamantane core’s stability and the ethynyl group’s reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-ethynylphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSLGVZYLQPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469932
Record name 1-(4-ethynylphenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219831-45-5
Record name 1-(4-ethynylphenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethynylphenyl)adamantane
Reactant of Route 2
Reactant of Route 2
1-(4-Ethynylphenyl)adamantane
Reactant of Route 3
Reactant of Route 3
1-(4-Ethynylphenyl)adamantane
Reactant of Route 4
Reactant of Route 4
1-(4-Ethynylphenyl)adamantane
Reactant of Route 5
Reactant of Route 5
1-(4-Ethynylphenyl)adamantane
Reactant of Route 6
Reactant of Route 6
1-(4-Ethynylphenyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.